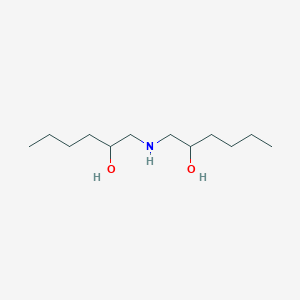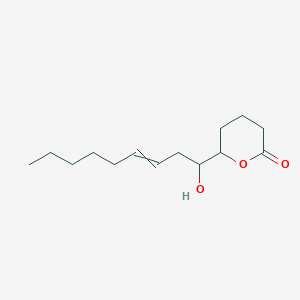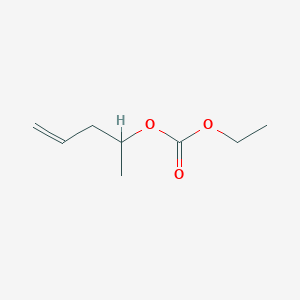
1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine is a silicon-based organic compound It is characterized by the presence of an ethoxy group, a methyl group, and two isopropyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine typically involves the reaction of a silicon-based precursor with ethoxy and methylating agents. One common method is the reaction of chlorosilane with ethanol and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine involves its interaction with various molecular targets. The ethoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, while the silicon atom can form stable bonds with other elements. These interactions can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Ethoxy-1,1-di(propan-2-yl)silanamine: Lacks the N-methyl group.
N-methyl-1,1-di(propan-2-yl)silanamine: Lacks the ethoxy group.
1,1-di(propan-2-yl)silanamine: Lacks both the ethoxy and N-methyl groups.
Uniqueness: 1-Ethoxy-N-methyl-1,1-di(propan-2-yl)silanamine is unique due to the presence of both the ethoxy and N-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
923560-94-5 |
|---|---|
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N-[ethoxy-di(propan-2-yl)silyl]methanamine |
InChI |
InChI=1S/C9H23NOSi/c1-7-11-12(10-6,8(2)3)9(4)5/h8-10H,7H2,1-6H3 |
InChI Key |
WULLXXOBDLREHX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)C)(C(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)


![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)
